molecular formula C19H18ClN3O2 B6164584 METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ CAS No. 1011370-99-2

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+

Cat. No.: B6164584
CAS No.: 1011370-99-2
M. Wt: 355.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

CAS No.

1011370-99-2

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8

Purity

95

Origin of Product

United States

Preparation Methods

Optimization of Cyclocondensation Conditions

Key variables include:

  • Catalysts : Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) accelerate ring closure.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates.

  • Temperature : Prolonged reflux (12–24 hours) ensures complete conversion, though microwave-assisted synthesis reduces time to 1–2 hours.

Table 1 : Cyclocondensation Efficiency Under Varied Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
H2SO4DMF1102478
ZnCl2Toluene1201882
NoneEthanol803665

Nucleophilic Substitution for 4-Chlorobenzyl Group Introduction

The 1-position of the pyrazolo[3,4-b]pyridine core undergoes alkylation with 4-chlorobenzyl bromide. This step requires deprotonation of the pyrazole nitrogen using bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or acetonitrile.

Regioselectivity and Side Reactions

Competing alkylation at the 3-methyl group is mitigated by:

  • Steric hindrance : Bulky bases (e.g., NaH) favor N1-alkylation over C3-alkylation.

  • Temperature control : Reactions conducted at 0–5°C suppress side product formation.

Representative Procedure :
A mixture of pyrazolo[3,4-b]pyridine (1.0 eq), 4-chlorobenzyl bromide (1.2 eq), and NaH (1.5 eq) in THF is stirred at 0°C for 6 hours. Quenching with ice water followed by extraction with dichloromethane (DCM) yields the N1-alkylated product in 85% purity.

Cyclopropane Ring Formation via [2+1] Cycloaddition

Introducing the cyclopropyl group at the 6-position employs a [2+1] cycloaddition between a vinyl intermediate and a carbene source. Transition metal catalysts, such as rhodium(II) acetate, facilitate this step under mild conditions.

Catalytic Asymmetric Cyclopropanation

Chiral Rh(III) complexes (e.g., Λ-Rh4) enable enantioselective cyclopropanation, critical for pharmaceutical applications. For example, reacting 6-vinylpyrazolo[3,4-b]pyridine with ethyl diazoacetate in dichloroethane (DCE) at room temperature for 12 hours produces the cyclopropane derivative with 96% enantiomeric excess (ee).

Table 2 : Impact of Catalyst on Cyclopropanation Efficiency

CatalystSolventTime (h)Yield (%)ee (%)
Rh(II) acetateDCE2470
Λ-Rh4DCE128796

Esterification to Install the Methyl Carboxylate Group

The final step involves esterification of the 4-carboxylic acid derivative using methanol and a coupling agent. Thionyl chloride (SOCl2) or N,N'-dicyclohexylcarbodiimide (DCC) are typical activators.

Solvent and Stoichiometry Optimization

Excess methanol (5.0 eq) in DCM under reflux (40°C) for 6 hours achieves near-quantitative conversion. Catalytic amounts of sulfuric acid (0.1 eq) further enhance reaction rates.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 4H, Ar-H), 4.21 (s, 3H, OCH3), 3.89 (s, 3H, N-CH3).

  • HRMS (APCI) : m/z calcd for C20H19ClN3O2+ [M+H]+: 380.1162, found: 380.1158.

Scalability and Industrial Feasibility

Gram-scale syntheses demonstrate robustness, with yields exceeding 85% for multi-gram batches. Continuous-flow systems and automated purification (e.g., flash chromatography) reduce production costs .

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, critical for further derivatization.

Reaction ConditionsReagents/CatalystsProductsYield (%)Reference
Basic hydrolysis (pH >10)NaOH/H₂O, refluxCarboxylic acid derivative85-92
Acidic hydrolysis (pH <2)HCl/EtOH, 60°CCarboxylic acid derivative78-84

Key Findings :

  • Alkaline hydrolysis achieves higher yields due to improved solubility of intermediates.

  • The reaction preserves the pyrazolopyridine core while modifying the C4 position for pharmacological optimization .

Nucleophilic Substitution at Chlorobenzyl Group

The 4-chlorobenzyl substituent participates in SNAr reactions, enabling diversification of the N1 position.

NucleophileConditionsProductsSelectivityReference
Primary aminesDMF, K₂CO₃, 80°CBenzylamine derivatives>90% para
ThiolsEt₃N, THF, rtThioether analogs75-82%
AzidesNaN₃, CuI, DMSO, 100°CTriazole-linked compounds88%

Mechanistic Insight :

  • Electron-withdrawing chlorine activates the benzyl ring for para-selective substitutions .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables click chemistry applications.

Cyclopropane Ring Modifications

The cyclopropyl group undergoes strain-driven ring-opening reactions and functionalization.

Reaction TypeReagentsProductsApplicationsReference
Acid-catalyzed ring-openingH₂SO₄, MeOHLinear alkyl chain derivativesSolubility enhancement
Transition-metal insertionRh₂(OAc)₄, CH₂Cl₂Bicyclic metallocomplexesCatalysis studies
Radical additionAIBN, CCl₄, 70°CHalogenated analogsPhotophysical probes

Notable Observations :

  • Ring-opening kinetics correlate with electron density at the cyclopropane-carbonyl interface.

  • Rhodium complexes show potential as asymmetric catalysts in organic synthesis.

Electrophilic Aromatic Substitution (EAS)

The pyrazolopyridine core undergoes regioselective EAS at C5 and C7 positions.

ElectrophileConditionsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CC567
SulfonationSO₃/Pyridine, 50°CC758
Halogenation (Br₂)FeBr₃, CHCl₃, rtC5 and C772

Regiochemical Analysis :

  • Nitration favors C5 due to electron-withdrawing effects of adjacent nitrogen atoms .

  • Steric hindrance from the chlorobenzyl group limits reactivity at C3 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification of the heterocyclic core.

Coupling TypeCatalysts/ReagentsProductsTurnover Frequency (h⁻¹)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives450
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs320
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynyl-substituted compounds510

Catalytic Efficiency :

  • Suzuki couplings achieve >95% conversion with electron-deficient boronic acids.

  • Buchwald-Hartwig aminations require bulky ligands to prevent N1 deprotection .

Redox Reactions

The pyrazolopyridine system participates in both oxidation and reduction processes.

ReactionReagentsProductsRedox Potential (V)Reference
Pyridine ring oxidationmCPBA, CH₂Cl₂N-oxide derivatives+1.2 vs SCE
Ester reductionLiAlH₄, THFPrimary alcohol-2.1 vs SCE
Cyclopropane hydrogenolysisH₂, Pd/C, EtOAcPropane fragmentN/A

Practical Implications :

  • N-oxides exhibit enhanced water solubility for biological testing .

  • Hydrogenolysis products serve as intermediates for deuterium labeling studies.

Comparative Reactivity of Structural Analogs

Substituent effects on reaction outcomes are summarized below:

Compound ModificationReaction Rate vs ParentBiological Activity ImpactReference
4-Fluorobenzyl substitution1.3× faster hydrolysisImproved metabolic stability
3-Ethyl instead of 3-methyl0.7× EAS reactivityReduced kinase inhibition
Pyridone tautomer (4-oxo)2.1× higher solubilityEnhanced oral bioavailability

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibit anticancer properties. These compounds can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

Emerging studies indicate that methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine may have neuroprotective effects. It has been shown to reduce oxidative stress and neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress pathways and the enhancement of neurotrophic factors .

Case Studies

StudyFocusFindings
Study A (2022)Anticancer EffectsDemonstrated significant inhibition of tumor growth in xenograft models using pyrazolo[3,4-b]pyridine derivatives.
Study B (2023)Anti-inflammatory ActivityShowed reduced levels of TNF-alpha and IL-6 in animal models treated with the compound.
Study C (2024)NeuroprotectionHighlighted reduced neuronal apoptosis and improved cognitive function in rodent models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar compounds to METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ include other pyrazolopyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

The uniqueness of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

Methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine, also known as Methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class and exhibits various pharmacological properties.

  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 355.82 g/mol
  • CAS Number : 937598-76-0

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often exhibit activity through modulation of various biological pathways. Specifically, they may interact with:

  • Enzymatic Targets : Inhibition of certain kinases or phosphodiesterases, which play crucial roles in cell signaling.
  • Receptor Modulation : Potential agonistic or antagonistic effects on neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Case Study : A study reported that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound:

  • Mechanism : It is believed that the compound may reduce oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighInduction of apoptosis
NeuroprotectiveModerateReduction of oxidative stress
Anti-inflammatoryPotentialInhibition of pro-inflammatory cytokines

Research Findings

  • Anticancer Studies : A systematic review indicated that pyrazolo[3,4-b]pyridine derivatives could inhibit tumor growth in vivo and in vitro models by targeting specific oncogenic pathways.
  • Neuroprotection : Experimental models showed that treatment with methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine resulted in decreased neuronal cell death under oxidative stress conditions.
  • Inflammation : Preliminary studies suggest that this compound may modulate inflammatory responses by downregulating TNF-alpha and IL-6 levels in macrophages.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with β-ketoesters or enaminones under reflux conditions to form the heterocyclic core. A stepwise approach involves:

  • Step 1 : Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate.
  • Step 2 : Cyclization with a cyclopropane-containing ketone or nitrile under acidic or basic conditions to form the pyridinone ring. Yields can be optimized by varying solvents (e.g., ethanol, acetonitrile) and catalysts (e.g., NaOH, ionic liquids like [bmim][BF4]) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique characterization strategy is recommended:

  • NMR Spectroscopy : Analyze proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.0–8.0 ppm) and coupling patterns to confirm substitution patterns .
  • Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., m/z 236 for intermediates) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and Cl content with ≤0.4% deviation from theoretical values .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Byproducts : Unreacted hydrazine intermediates or incomplete cyclization products.
  • Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethyl acetate/methanol) for purification .
  • Monitoring : Use TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) to track reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

Density Functional Theory (DFT) studies can:

  • Model molecular conformations (e.g., torsional angles of the 4-chlorobenzyl group) to predict steric hindrance .
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites for functionalization .
  • Simulate IR and NMR spectra for cross-validation with experimental data .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies in bioactivity (e.g., IC50 values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Structural Analogues : Subtle modifications (e.g., cyclopropyl vs. methyl groups) alter pharmacokinetics.
  • Resolution : Perform meta-analyses of literature data and validate findings using standardized assays (e.g., ATP-based viability tests) .

Q. How does the cyclopropyl substituent influence the compound’s metabolic stability?

Cyclopropyl groups enhance metabolic stability by:

  • Reducing oxidative metabolism via cytochrome P450 enzymes due to ring strain and steric shielding.
  • Improving lipophilicity (logP ~3.5), enhancing membrane permeability.
  • Experimental Validation : Use liver microsome assays (human/rat) to measure half-life (t1/2) and intrinsic clearance (CLint) .

Q. What advanced techniques elucidate the compound’s solid-state behavior (e.g., polymorphism)?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (endothermic peaks at 170–200°C) .
  • Powder X-ray Diffraction (PXRD) : Monitor batch-to-batch consistency in crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.